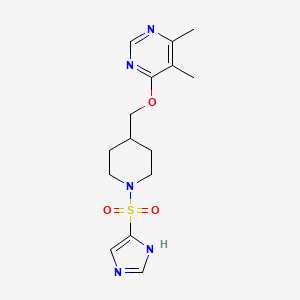

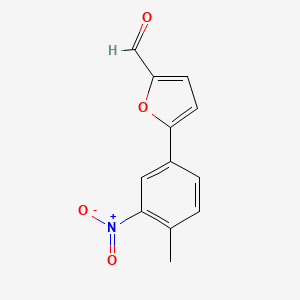

1-methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various pyrazole derivatives has been a subject of interest due to their potential biological activities. In the first paper, a series of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and evaluated for their antitubercular activities. The most promising compound exhibited a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Mycobacterium tuberculosis H37Rv (MTB) . Another study focused on the synthesis of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds, which were then tested for their antioxidant and antimicrobial activities . Additionally, the synthesis of 4-[(dihydro)oxazol-2-yl]-1H-pyrazol-5-amines through electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides was reported, showcasing a method to obtain pyrazole derivatives with potential biological activity .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. In the fourth paper, the structure of a novel pyrazole derivative was elucidated using various spectroscopic methods and confirmed by X-ray crystallography. The study revealed a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation, and identified hydrogen bond interactions within the crystal structure . Similarly, the spatial structure of a 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivative was determined, providing insights into the influence of substituents on the absorption and emission properties of these compounds .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by their molecular structure. The electrophilic cyclization reactions described in the third paper demonstrate the versatility of pyrazole derivatives in forming new heterocyclic compounds with potential biological activities . The synthesis methods described in the papers involve reactions with various reagents, such as polyphosphoric acid and N-halosuccinimides, to yield novel pyrazole-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure and substituents. The thermal stability of a pyrazole derivative was investigated, showing stability up to 190°C . The optical properties, including UV-vis absorption and fluorescence, were studied for a series of novel oxadiazole derivatives, revealing that the properties vary with the substituents present on the pyrazole moiety and the solvent polarity . These properties are essential for the potential application of these compounds in drug development and other fields.

Applications De Recherche Scientifique

Antimicrobial and Antitubercular Activities

Several synthesized pyrazole and oxadiazole derivatives have been evaluated for their antimicrobial activities. For instance, novel pyrazole integrated 1,3,4-oxadiazoles have shown potent to weak antimicrobial activity, with some compounds exhibiting effectiveness as antimicrobial agents (Ningaiah et al., 2014). Additionally, new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have been synthesized and screened for antitubercular activities, identifying promising lead molecules with significant activities against Mycobacterium tuberculosis (Nayak et al., 2016).

Anticancer Evaluation

Compounds related to the queried chemical structure have been explored for their anticancer properties. For example, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been synthesized and evaluated for anticancer activity, showing moderate to excellent efficacy against various cancer cell lines (Ravinaik et al., 2021).

Structural Characterization and Synthesis

The structural characterization and synthesis processes of compounds with pyrazole, oxadiazole, and carboxamide groups have been extensively studied. For instance, the synthesis and X-ray crystal structure of a novel pyrazole derivative have been detailed, providing insights into molecular interactions and potential applications in material science and drug design (Kumara et al., 2018).

Propriétés

IUPAC Name |

1-methyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O5/c1-21-6-5-10(20-21)14(22)17-16-19-18-15(26-16)9-7-11(23-2)13(25-4)12(8-9)24-3/h5-8H,1-4H3,(H,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMNGGMTOGROMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(1-phenylethyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2520335.png)

![2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid](/img/structure/B2520337.png)

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2520339.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2520345.png)

![2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline](/img/structure/B2520347.png)

![1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2520352.png)

![N-[2-[1-(2,6-Dichloro-3-fluorophenyl)ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2520355.png)